Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Beta(3) Agonists Development
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, related in structure to Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate, was synthesized and evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent full agonist activity at the beta(3) receptor, indicating their potential use in treating conditions like obesity and diabetes due to their selective activation of this receptor, which is known to influence lipid metabolism and glucose regulation. The study identified compounds with significant selectivity over beta(1)- and beta(2)-ARs, demonstrating the possibility of developing targeted treatments with fewer side effects (Baihua Hu et al., 2001).
Anticancer Activity
Another study evaluated the anticancer activity of a novel 1, 2, 4 - triazole derivative, structurally related to the chemical of interest, against tumor-induced in Swiss albino male mice. The compound showed a considerable improvement in the life span and reduction in tumor size, demonstrating potent anticancer activity. This suggests the potential of such derivatives in cancer therapy, offering a new avenue for the development of anticancer agents (K. Arul & A. Smith, 2016).
Antibacterial Agents
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes the core structure of this compound, aimed at developing potent antibacterial agents. These compounds exhibited high antibacterial activity, indicating their utility in addressing bacterial infections and the ongoing challenge of antibiotic resistance. This highlights the potential for developing new, effective antibacterial drugs based on sulfonamide-derived compounds (M. E. Azab et al., 2013).
Antiproliferative Agents
A study on the design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, related to the chemical structure of interest, showed these compounds to possess moderate to good antiproliferative activity against several cancer cell lines. This research suggests the potential for these derivatives as lead compounds in the development of new antitumor agents, offering insights into the structure-activity relationship and paving the way for the creation of more effective cancer therapies (Dongjun Fu et al., 2017).
作用機序
Target of Action
These compounds often bind to biological targets based on their chemical diversity .
Mode of Action
The specific mode of action would depend on the biological target of the compound. Isoxazole compounds can interact with their targets in various ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Isoxazole compounds can affect various biochemical pathways depending on their specific targets. For instance, they might inhibit or activate enzymes, modulate ion channels, or interfere with cellular signaling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These could range from changes in cellular metabolism to modulation of cell signaling and gene expression .
特性
IUPAC Name |
phenyl 4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-17(14(2)26-20-13)27(23,24)19-12-15-8-10-21(11-9-15)18(22)25-16-6-4-3-5-7-16/h3-7,15,19H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWYFMPSFTUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。